tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E
Brand Name: Vulcanchem
CAS No.: 1383434-61-4
VCID: VC6318337
InChI: InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C
Molecular Formula: C14H25BO4
Molecular Weight: 268.16

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E

CAS No.: 1383434-61-4

Cat. No.: VC6318337

Molecular Formula: C14H25BO4

Molecular Weight: 268.16

* For research use only. Not for human or veterinary use.

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E - 1383434-61-4

Specification

CAS No. 1383434-61-4
Molecular Formula C14H25BO4
Molecular Weight 268.16
IUPAC Name tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Standard InChI InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+
Standard InChI Key XMCOIFVZERGLKA-MDZDMXLPSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, reflects its three key components:

  • A tert-butyl ester group (–OC(O)C(CH₃)₃) at the carboxylate position.

  • A (E)-configured α,β-unsaturated system (C=C–B) ensuring planar geometry .

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center through chelation .

The (E)-stereochemistry is confirmed by NMR coupling constants (J = 18.4 Hz for trans-vinylic protons in analogous compounds) . X-ray crystallography of related structures shows bond lengths of 1.33 Å for the C=C bond and 1.47 Å for the B–O bonds, consistent with sp² hybridization at boron .

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₅BO₄
Molecular Weight268.16 g/mol
CAS Number1383434-61-4
SMILESB1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C
InChIKeyXMCOIFVZERGLKA-MDZDMXLPSA-N

Spectroscopic Features

  • ¹H NMR (CDCl₃): Signals at δ 1.31 ppm (12H, s, dioxaborolane CH₃), δ 1.45 ppm (9H, s, tert-butyl), δ 6.12 ppm (1H, d, J = 18.4 Hz, vinyl-H), and δ 7.35 ppm (1H, d, J = 18.4 Hz, vinyl-H) .

  • ¹³C NMR: Peaks at δ 83.2 ppm (dioxaborolane quaternary C), δ 165.4 ppm (ester carbonyl), and δ 134.6 ppm (vinyl carbons) .

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1360 cm⁻¹ (B–O vibration).

Synthetic Methodologies

Hydroboration of Propargyl Alcohols

A scalable route involves Cu-CuFe₂O₄ nanoparticle-catalyzed hydroboration of tert-butyl 2-methylprop-2-ynoate with bis(pinacolato)diboron (B₂Pin₂) . Optimized conditions (50°C, THF, 12 h) achieve >90% yield with exceptional (E)-selectivity due to syn-addition mechanism :

HC≡C-COOtBu+B2Pin2Cu-CuFe2O4(E)-PinB-C=C-COOtBu\text{HC≡C-COOtBu} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Cu-CuFe}_2\text{O}_4} \text{(E)-PinB-C=C-COOtBu}

Table 2: Synthetic Protocol Optimization

ParameterOptimal ConditionYield (%)Selectivity (E:Z)
CatalystCu-CuFe₂O₄ (5 mol%)9298:2
SolventTHF8997:3
Temperature50°C9198:2
Reaction Time12 h9097:3

Alternative Routes

  • Suzuki-Miyaura Coupling Precursor: Reaction of boronic acid precursors with tert-butyl acrylate derivatives under Pd catalysis .

  • Metathesis Approaches: Cross-metathesis between vinylboronates and acrylates using Grubbs catalysts.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boron partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields tert-butyl (E)-2-methyl-3-(p-tolyl)prop-2-enoate in 85% yield. Steric hindrance from the tert-butyl group suppresses proto-deboronation, enhancing efficiency .

Conjugate Additions

Nucleophilic additions to the α,β-unsaturated ester moiety enable access to γ-boryl carbonyl compounds. For instance, Cu-catalyzed 1,4-addition of Grignard reagents proceeds with >95% diastereoselectivity :

(E)-PinB-C=C-COOtBu+RMgXCuBrPinB-C(R)-CH-COOtBu\text{(E)-PinB-C=C-COOtBu} + \text{RMgX} \xrightarrow{\text{CuBr}} \text{PinB-C(R)-CH-COOtBu}

Polymer Chemistry

Incorporation into acrylate polymers via radical polymerization imparts boron functionality for post-polymerization modifications (e.g., oxidation to diols or crosslinking).

ConditionDegradation Rate (%/month)Major Product
Ambient (25°C, dry)<2%None
40°C, 60% RH15%Boronic acid
Light (UV-A)10%Z-isomer

Research Frontiers and Challenges

Enantioselective Transformations

Recent advances in chiral ligand design (e.g., BINAP-modified catalysts) enable asymmetric 1,4-additions with 90% ee, though substrate scope remains limited .

Green Chemistry Applications

Cu-CuFe₂O₄ nanoparticles permit catalyst recycling (5 cycles, <5% activity loss), reducing heavy metal waste . Microwave-assisted reactions cut synthesis times to 2 h.

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